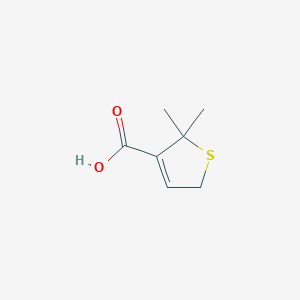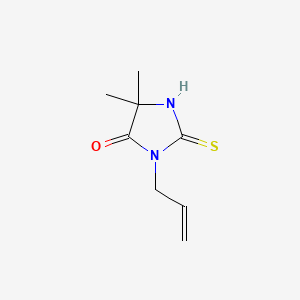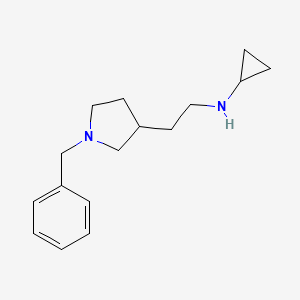![molecular formula C10H20N2 B13949946 2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
2-Ethyl-2-azaspiro[4.4]nonan-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-azaspiro[4.4]nonan-7-amine is a spirocyclic amine compound characterized by a unique structural framework. This compound contains a spiro junction where a nitrogen atom is part of the spiro ring system, making it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-azaspiro[4.4]nonan-7-amine typically involves the annulation of smaller ring systems. One common method includes the annulation of a cyclopentane ring with a nitrogen-containing precursor . The reaction conditions often involve the use of conventional chemical transformations and minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry could be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-azaspiro[4.4]nonan-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a more saturated amine derivative .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-azaspiro[4.4]nonan-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-azaspiro[4.4]nonan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azaspiro[4.4]nonan-7-ol hydrochloride: Another spirocyclic compound with similar structural features.
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: A related compound with a different ring size and functional groups.
Benzo 2-azaspiro[4.4]nonane: A benzene-fused spirocyclic compound.
Uniqueness
2-Ethyl-2-azaspiro[4.4]nonan-7-amine stands out due to its specific ethyl substitution and amine functionality, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-ethyl-2-azaspiro[4.4]nonan-8-amine |
InChI |
InChI=1S/C10H20N2/c1-2-12-6-5-10(8-12)4-3-9(11)7-10/h9H,2-8,11H2,1H3 |
InChI-Schlüssel |
OJSDJSSQJDIVMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2(C1)CCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)



![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)


![2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B13949944.png)



